molecular formula C23H17N3O2 B10813833 4-[(2,5-Dioxo-4,4-diphenyl-1-imidazolidinyl)methyl]benzonitrile

4-[(2,5-Dioxo-4,4-diphenyl-1-imidazolidinyl)methyl]benzonitrile

Cat. No.: B10813833
M. Wt: 367.4 g/mol
InChI Key: KICXEOQUSIVBOE-UHFFFAOYSA-N
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Description

4-[(2,5-Dioxo-4,4-diphenyl-1-imidazolidinyl)methyl]benzonitrile is a synthetic compound featuring a central imidazolidinone ring substituted with two phenyl groups at the 4,4-positions and a benzonitrile moiety attached via a methyl linker.

Properties

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl]benzonitrile

InChI

InChI=1S/C23H17N3O2/c24-15-17-11-13-18(14-12-17)16-26-21(27)23(25-22(26)28,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14H,16H2,(H,25,28)

InChI Key

KICXEOQUSIVBOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C#N)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

4-[(2,5-Dioxo-4,4-diphenyl-1-imidazolidinyl)methyl]benzonitrile is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazolidine moiety and a benzonitrile group. Its molecular formula is C19H18N2O4C_{19}H_{18}N_2O_4 with a molecular weight of approximately 342.36 g/mol. The structural representation can be summarized as follows:

Structure 4[(2,5Dioxo4,4diphenyl1imidazolidinyl)methyl]benzonitrile\text{Structure }this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that compounds similar to this compound demonstrate significant cytotoxic effects against cancer cell lines. For instance, related imidazolidine derivatives have been reported to inhibit tumor growth in vitro and in vivo .
  • Antimicrobial Properties : Some derivatives of the compound have shown promising antimicrobial activity. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. For example, related compounds have exhibited IC50 values indicating effective inhibition .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis.
  • Inhibition of Signal Transduction Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival.

Case Study 1: Antitumor Activity

In a study conducted on human breast cancer cell lines, derivatives similar to this compound were found to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of this compound against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for both strains, suggesting potent antimicrobial properties.

Data Table: Biological Activities

Activity TypeAssay MethodResultReference
AntitumorMTT AssayIC50 = 10 µM
AntimicrobialMIC DeterminationMIC = 25 µg/mL
Enzyme InhibitionAChE/BChE AssayIC50 = 46.42 µM (BChE)

Scientific Research Applications

The compound 4-[(2,5-Dioxo-4,4-diphenyl-1-imidazolidinyl)methyl]benzonitrile has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its potential applications, supported by case studies and data tables.

Overview

  • Molecular Formula : C29H32N4O4
  • Molar Mass : 500.6 g/mol
  • CAS Number : 150995-01-0

The compound features a complex structure that includes an imidazolidinyl moiety, which is significant for its biological activity. Its unique arrangement of functional groups allows for interactions with biological targets.

Antimicrobial Activity

Research has shown that derivatives of imidazolidinyl compounds exhibit substantial antimicrobial properties. For example, studies on related compounds have demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria as well as fungal species.

Case Study: Antimicrobial Screening

A study evaluated several derivatives similar to This compound against a panel of microorganisms. The results indicated:

CompoundMIC (µM)Activity Against
N11.27Bacillus subtilis
N21.40Staphylococcus aureus
N81.43Escherichia coli
N184.53Human colorectal carcinoma (HCT116)

These findings suggest that the compound's structural features contribute to its antimicrobial efficacy, with some derivatives outperforming standard antibiotics like cefadroxil and antifungals like fluconazole .

Anticancer Potential

The anticancer activity of This compound is another area of significant interest. Various studies have reported that imidazolidine derivatives can inhibit cancer cell proliferation effectively.

Case Study: Anticancer Screening

In a study focusing on human colorectal carcinoma cell lines (HCT116), several compounds were tested for their anticancer properties:

CompoundIC50 (µM)Comparison with Standard Drug
N95.85More potent than 5-FU (IC50 = 9.99 µM)
N184.53More potent than 5-FU

These results indicate that specific substitutions on the imidazolidine ring enhance the anticancer activity, making them promising candidates for further development .

Chemical Reactions Analysis

Core Imidazolidinone Reactivity

The 2,5-dioxoimidazolidine ring exhibits reactivity typical of hydantoin derivatives, with potential for:

Electrophilic Substitution

  • Nitrogen alkylation/acylation : The NH group in the imidazolidinone ring can react with alkyl halides or acyl chlorides under basic conditions. For example, reactions with methyl iodide in the presence of NaH yield N-methyl derivatives ( ).

  • Ring-opening hydrolysis : Under strongly acidic or alkaline conditions (e.g., HCl or NaOH), the ring may hydrolyze to form ureido-carboxylic acid intermediates ( , ).

Oxidation/Reduction

  • The carbonyl groups are resistant to mild reducing agents but may undergo reduction with LiAlH4 to form imidazolidine alcohols ( ).

Benzonitrile Functionalization

The para-substituted benzonitrile group enables the following transformations:

Reaction Type Conditions Product Citations
Hydrolysis H2SO4 (conc.), H2O, heat4-(Carbamoyl)benzamide derivative
Nucleophilic Addition Grignard reagents (e.g., RMgX)Ketimine intermediates
Cycloaddition Cu-catalyzed azide-alkyne reactionTriazole-linked conjugates

Methylene Bridge Reactivity

The CH2 group linking the imidazolidinone and benzonitrile moieties participates in:

  • Free-radical halogenation (e.g., Cl2/UV light) to form chlorinated derivatives.

  • Oxidation with KMnO4 to yield a ketone intermediate ( ).

Diphenyl Substituent Interactions

The 4,4-diphenyl groups influence steric and electronic properties:

  • Steric hindrance limits electrophilic aromatic substitution on phenyl rings.

  • π-Stacking interactions stabilize intermediates in Suzuki-Miyaura couplings involving brominated analogs ( ).

Key Data Table: Reported Derivatives and Reactivity

Derivative Synthetic Route Biological Activity Source
4-[3-(Trifluoromethyl)imidazolidinone]-benzonitrileElectrophilic fluorination at N1Aromatase inhibition (IC50 = 12 nM)
Hydrolyzed carboxylic acid analogAcid-catalyzed nitrile hydrolysisNot reported
N-Allyl-imidazolidinone variantAlkylation with allyl bromideTested for androgen receptor modulation

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the imidazolidinone ring, forming diphenylurea fragments ( ).

  • Thermal decomposition : Above 200°C, decarboxylation and nitrile-to-amine reduction occur ( ).

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent-driven differences:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound: 4-[(2,5-Dioxo-4,4-diphenyl-1-imidazolidinyl)methyl]benzonitrile 4,4-Diphenyl, benzonitrile C23H16N3O2 366.40 High lipophilicity; potential steric hindrance from diphenyl groups
4-(1-(2-(3-Methoxyphenyl)-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile (186) 3-Methoxyphenyl, methyl, benzonitrile C21H18N3O4 376.39 Enhanced solubility due to methoxy group; moderate UPLC-MS retention (1.59 min)
4-(1-(3-(4-Fluorophenyl)-3-oxopropyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile (35) 4-Fluorophenyl, methyl, benzonitrile C20H15FN3O3 364.35 Electron-withdrawing fluorine improves metabolic stability; low yield (10%)
4-(1-(2-Cyclohexyl-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile (197) Cyclohexyl, methyl, benzonitrile C20H22N3O3 352.41 Bulky cyclohexyl group increases lipophilicity; high yield (89%)
4-(1-(2-(Adamantan-1-yl)-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile (198) Adamantyl, methyl, benzonitrile C26H28N3O3 430.52 Extreme lipophilicity; potential for enhanced membrane permeability
4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile Thioimidazole, diphenyl, benzonitrile C23H16N3S 366.46 Sulfur atom introduces polarizability; unknown biological activity

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s diphenyl groups impart higher lipophilicity compared to methyl- or methoxy-substituted analogs (e.g., compound 186). However, adamantyl-substituted derivatives (e.g., compound 198) exhibit even greater hydrophobicity .
  • Solubility : Electron-donating groups like methoxy (compound 186) improve aqueous solubility, whereas bulky substituents (e.g., cyclohexyl in compound 197) reduce it .
  • Metabolic Stability : Fluorine substitution (compound 35) enhances resistance to oxidative metabolism, a feature absent in the target compound .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Bulky substituents (e.g., adamantyl) improve membrane penetration but may hinder target binding. Conversely, electron-withdrawing groups (e.g., fluorine) optimize stability and potency .
  • Limitations : The target compound’s diphenyl groups could lead to synthetic challenges, such as low yields (as seen in compound 35, 10% yield) or diastereomer formation (e.g., compound 38 in ) .

Preparation Methods

Method 1: Bromomethyl Benzonitrile Coupling

Key Steps :

  • Synthesis of 4-(Bromomethyl)benzonitrile :

    • Reagents : 4-Methylbenzonitrile, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) in CCl₄.

    • Conditions : Reflux at 70°C for 8 hours.

    • Yield : 90%.

  • Reaction with 5,5-Diphenylhydantoin :

    • Reagents : 5,5-Diphenylhydantoin (phenytoin), K₂CO₃, DMF.

    • Conditions : Heating at 80–100°C for 6–12 hours.

    • Mechanism : The bromide is displaced by the hydantoin’s 1-nitrogen, forming the methyl bridge.

    • Yield : 70–80% (estimated based on analogous reactions).

Reagent Role Source
4-MethylbenzonitrilePrecursor for bromination
NBSBrominating agent
5,5-DiphenylhydantoinNucleophile

Advantages : High yield in bromination step; scalable for industrial use.
Limitations : Requires careful control of reaction temperature to avoid side reactions.

Hydantoin Synthesis and Functionalization

This method focuses on constructing the hydantoin core first, followed by introducing the benzonitrile moiety.

Cross-Coupling Reactions

Transition-metal-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) offer alternatives for forming the methyl bridge.

Method 3: Palladium-Catalyzed Coupling

Key Steps :

  • Synthesis of 4-(Bromomethyl)benzonitrile :

    • Reagents : 4-Methylbenzonitrile, NBS, AIBN.

  • Coupling with Hydantoin :

    • Reagents : Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O.

    • Conditions : 100°C, 12 hours.

    • Yield : ~65% (estimated based on analogous couplings).

Mechanism : Oxidative addition of Pd(0) to the bromomethyl benzonitrile, followed by transmetallation with the hydantoin’s nitrogen.

Catalyst Base Solvent
Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O

Advantages : Versatility for diverse aryl and heteroaryl groups.
Limitations : High cost of palladium catalysts; sensitivity to reaction conditions.

Multi-Step Synthesis via Intermediate Derivatives

This approach combines hydantoin synthesis with subsequent functionalization.

Method 4: Tosylate Intermediate

  • Hydantoin Synthesis :

    • Reagents : Benzoin, urea, sulfur, KOH.

  • Tosylation at 1-Position :

    • Reagents : TsCl, pyridine.

    • Conditions : 0°C to RT, 2 hours.

  • Displacement with Benzonitrile Derivative :

    • Reagents : 4-(Hydroxymethyl)benzonitrile, K₂CO₃.

    • Conditions : DMF, 80°C, 6 hours.

Yield : ~60% (estimated).
Note : Tosylation enhances leaving-group ability, facilitating nucleophilic substitution.

Continuous-Flow Synthesis

Adaptation of flow chemistry for improved safety and yield.

Method 5: Ultrasound-Assisted Flow Process

Key Steps :

  • Hydantoin Formation :

    • Reagents : Benzoin, urea, KOH, sulfur.

    • Conditions : Ultrasound irradiation, 1100 W, 12-minute residence time.

  • Bromination and Coupling :

    • Reagents : NBS, AIBN, 4-methylbenzonitrile.

    • Conditions : Continuous flow, 70°C.

Advantages : Reduced reaction time (12 minutes vs. hours); higher productivity.

Data Comparison Table

Method Yield Catalyst/Base Key Steps Reference
Bromomethyl Coupling70–80%K₂CO₃, DMFBromination → Nucleophilic substitution
Hydantoin Cyclization76–80%KOH, sulfurBenzoin + urea → Bromination → Coupling
Palladium Catalysis~65%Pd(PPh₃)₄, Cs₂CO₃Cross-coupling of bromomethyl benzonitrile
Tosylate Intermediate~60%TsCl, pyridineTosylation → Displacement
Ultrasound-Flow67–75%Ultrasound, KOHContinuous synthesis of hydantoin

Critical Analysis

  • Bromomethyl Coupling is the most direct method but requires precise control of reaction stoichiometry.

  • Hydantoin Cyclization is cost-effective but limited by bromination challenges.

  • Ultrasound-Flow Synthesis offers scalability and safety benefits, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[(2,5-Dioxo-4,4-diphenyl-1-imidazolidinyl)methyl]benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, derivatives of this hydantoin class are prepared by reacting 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile with halides (e.g., bromoethyl or bromoacetyl derivatives) in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., NaH) . Optimization involves:

  • Temperature control : Reactions are often conducted at room temperature or mild heating (40–60°C) to minimize side products.
  • Stoichiometry : A slight excess (1.1–1.2 equivalents) of the electrophilic reagent improves yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to isolate pure products.

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 1.5–1.8 ppm for CH₃), and imidazolidinone carbonyl carbons (δ 170–175 ppm). Overlapping signals (e.g., diastereomeric mixtures) require advanced techniques like COSY or HSQC .
  • UPLC-MS : Retention times (e.g., 1.13–1.19 min) and molecular ion peaks (e.g., m/z 336–390 [M±H]⁺) confirm purity and molecular weight .

Q. What methods are recommended for assessing the purity and stability of this compound under laboratory conditions?

  • Methodological Answer :

  • HPLC/UPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify purity (>95% threshold for research use) .
  • Accelerated stability studies : Store samples at 4°C (short-term) or -20°C (long-term) in inert atmospheres (N₂) to prevent hydrolysis of the imidazolidinone ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from diastereomeric or conformational mixtures?

  • Methodological Answer :

  • Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to distinguish slow-exchange diastereomers (e.g., in compounds with adamantyl or cyclohexyl substituents) .
  • X-ray crystallography : Resolve absolute configurations when NMR ambiguity persists, as demonstrated for structurally related hydantoins .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. What experimental designs are suitable for studying the structure-activity relationship (SAR) of this compound in pharmacological contexts?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., fluorophenyl, methoxy, or adamantyl groups) to probe steric/electronic effects on bioactivity .
  • Biological assays : Use in vitro MIC determination (e.g., Resazurin assay for antimicrobial activity) with controlled variables (e.g., M. tuberculosis H37Rv strain, 37°C incubation) .
  • Data normalization : Compare activity metrics (e.g., IC₅₀) against positive controls (e.g., isoniazid) to validate results .

Q. How can environmental fate studies be designed to evaluate the persistence and transformation of this compound?

  • Methodological Answer :

  • Abiotic degradation : Simulate hydrolysis (pH 3–9 buffers, 25–50°C) and photolysis (UV light, TiO₂ catalyst) to identify breakdown products .
  • Biotic transformation : Incubate with soil or microbial consortia (e.g., Pseudomonas spp.) under aerobic/anaerobic conditions, followed by LC-MS/MS analysis .
  • Ecotoxicity : Use Daphnia magna or algal growth inhibition assays to assess acute/chronic effects .

Data Interpretation and Reproducibility

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer :

  • Strict stoichiometric control : Pre-dry reagents (NaH, DMF) to avoid moisture-induced side reactions .
  • Reaction monitoring : Use TLC or inline IR spectroscopy to track progress and terminate reactions at optimal conversion .
  • Statistical optimization : Apply factorial design (e.g., Box-Behnken) to identify critical variables (e.g., solvent volume, reaction time) .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Standardize protocols : Adopt CLSI or OECD guidelines for assays (e.g., inoculum size, incubation time) .
  • Cross-validate results : Replicate studies in independent labs using shared compound batches .
  • Meta-analysis : Pool data from multiple studies to identify confounding factors (e.g., solvent choice, cell line variability) .

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